1-(3,5-Dimethylphenyl)propan-2-one
Description
1-(3,5-Dimethylphenyl)propan-2-one is a substituted aromatic ketone characterized by a propan-2-one backbone attached to a 3,5-dimethylphenyl group. The electron-donating methyl groups at the 3- and 5-positions of the phenyl ring enhance the stability of the aromatic system and influence its reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEPTUPSJXFZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H3(CH3)2+CH3CH2COClAlCl3C6H3(CH3)2COCH2CH3+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 1-(3,5-Dimethylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-(3,5-Dimethylphenyl)propan-2-one, differing primarily in substituents on the phenyl ring or the ketone backbone. These variations significantly impact their physical properties, reactivity, and applications.
1-(3,5-Dichlorophenyl)propan-1-one
- Structure : Features a propan-1-one backbone with chlorine atoms at the 3- and 5-positions of the phenyl ring.
- Key Differences: Substituent Effects: The electron-withdrawing chlorine atoms reduce electron density on the aromatic ring, increasing susceptibility to nucleophilic attack compared to the methyl-substituted analog .
- Applications : Used as an intermediate in pesticide synthesis due to its enhanced electrophilicity .
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one
- Structure: Contains a hydroxyl group at the 4-position and a methyl group on the propanone backbone, in addition to 3,5-dichloro substituents.
- Key Differences :
- Hydroxyl Group : Introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to this compound .
- Synthetic Challenges : The presence of multiple substituents complicates regioselective synthesis; however, biosynthetic pathways or multi-step purification (e.g., chromatography) may mitigate this .
1-(3,5-Dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
- Structure : Substitutes the propan-2-one backbone with a pentafluorinated carbon chain.
- Key Differences: Fluorine Substituents: The strong electron-withdrawing effect of fluorine alters reactivity, making this compound highly resistant to oxidation.
1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one
- Structure : Incorporates a sulfur-containing thioether group and a 2-fluorophenyl moiety.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Substituents | Physical State | Key Reactivity Features |
|---|---|---|---|---|
| This compound | C11H14O | 3,5-dimethylphenyl | Oily liquid* | Electron-rich aromatic system |
| 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | 3,5-dichlorophenyl | Crystalline* | Electrophilic aromatic ring |
| 1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one | C10H9Cl2O2 | 3,5-dichloro-4-hydroxyphenyl, 2-methyl | Solid* | Hydrogen-bonding capability |
| 1-(3,5-Dimethylphenyl)-pentafluoropropan-1-one | C11H9F5O | 3,5-dimethylphenyl, pentafluoro | Not reported | Oxidation-resistant backbone |
*Physical states inferred from analogous compounds in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
